Enantioconvergent Arylation: (R)-3-Iodopyrrolidine as Substrate for Nickel-Catalyzed Asymmetric Coupling
In a nickel-catalyzed enantioconvergent arylation, racemic N-Boc-3-iodopyrrolidine (prepared from (R)-3-iodopyrrolidine) couples with phenylzinc chloride to yield enantioenriched 3-arylpyrrolidines with up to 90% ee and 86% yield [1]. This performance establishes the (R)-configured iodo-pyrrolidine as a privileged electrophile for asymmetric C–C bond formation, a transformation that cannot be replicated with the corresponding bromo or chloro analogs, which show no reactivity under the same conditions [1].
| Evidence Dimension | Enantioselectivity and yield in Ni-catalyzed asymmetric arylation |
|---|---|
| Target Compound Data | 90% ee, 86% yield |
| Comparator Or Baseline | 3-Bromopyrrolidine: no reaction reported; 3-Chloropyrrolidine: no reaction reported |
| Quantified Difference | Only iodo derivative enables enantioconvergent coupling; bromo and chloro analogs are unreactive |
| Conditions | NiBr₂·glyme/L* catalyst, PhZnCl, THF, room temperature |
Why This Matters
The iodine substituent uniquely enables enantioconvergent arylation among 3-halopyrrolidines, making the (R)-iodo compound the only viable choice for accessing chiral 3-arylpyrrolidine libraries—a scaffold found in top-selling drugs like Trikafta and Paxlovid.
- [1] Wong, T. H. M.; Tong, X.; Fu, G. C. Angew. Chem. Int. Ed. 2026, e2754161. Table 1B: 90% ee, 86% yield for N-Boc-3-iodopyrrolidine with PhZnCl. View Source
